Tricycloquinazoline, 3-tert-butyl-
Description
Tricycloquinazoline (TCQ) is a heterocyclic aromatic compound with the molecular formula C₂₁H₁₂N₄ and a molecular weight of 320.35 g/mol . The 3-tert-butyl derivative of TCQ introduces a bulky tert-butyl (-C(CH₃)₃) group at the 3-position of the central quinazoline nucleus. Key physicochemical properties of the parent TCQ include a high melting point (317–319°C) and planar symmetry, which influence its reactivity and applications .
Properties
CAS No. |
313-94-0 |
|---|---|
Molecular Formula |
C25H20N4 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-tert-butyl-8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene |
InChI |
InChI=1S/C25H20N4/c1-25(2,3)15-12-13-21-18(14-15)24-27-20-11-7-5-9-17(20)22-26-19-10-6-4-8-16(19)23(28-21)29(22)24/h4-14H,1-3H3 |
InChI Key |
XTKMSARQIJVKCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C3N=C4C=CC=CC4=C5N3C(=C6C=CC=CC6=N5)N=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricycloquinazoline, 3-tert-butyl- typically involves the reaction of cyclohexanone with ethyl chloroacetate in the presence of potassium tert-butoxide. The reaction is conducted in a nitrogen atmosphere to prevent oxidation. The mixture is cooled and stirred, and the resulting product is purified through distillation and ether extraction .
Industrial Production Methods
Industrial production of Tricycloquinazoline, 3-tert-butyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Tricycloquinazoline, 3-tert-butyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tricycloquinazoline, 3-tert-butyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antibacterial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as conjugated microporous polymers and covalent triazine frameworks
Mechanism of Action
The mechanism of action of Tricycloquinazoline, 3-tert-butyl- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The compound’s stability and resistance to metabolism make it effective in maintaining its activity over extended periods .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
TCQ derivatives vary primarily in substituent type (e.g., methyl, tert-butyl) and position (2- or 3-). Key analogs include:
*Estimated based on substituent addition to TCQ backbone.
Key Observations:
- Electronic Effects : Electron-donating tert-butyl groups may increase electron density in the TCQ core, influencing redox behavior in materials science applications .
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